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molecular formula C13H15NO3 B8305062 3-(4-Cyanophenoxy)-2,2-dimethylpropanoic acid methyl ester

3-(4-Cyanophenoxy)-2,2-dimethylpropanoic acid methyl ester

Cat. No. B8305062
M. Wt: 233.26 g/mol
InChI Key: XKPOFZFYHNXODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465811B2

Procedure details

A mixture of 2.65 g (10.1 mmol) of triphenylphosphine and 20 ml of toluene is prepared and 2 ml (10.2 mmol) of DIAD (diisopropyl azodicarboxylate) are added at 0° C. The solution obtained is added to a solution of 1 g (8.4 mmol) of 4-hydroxybenzonitrile and 1.30 ml (10.2 mmol) of methyl 2,2-dimethyl-3--hydroxy-propanoate in 10 ml of toluene at 0° C. The reaction mixture is subsequently stirred for 30 min at 80° C. and then concentrated under reduced pressure. The crude product is purified by chromatography on silica gel using toluene as the eluent to give the expected compound in the form of a colorless oil (yield=89%).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[OH:34][C:35]1[CH:42]=[CH:41][C:38]([C:39]#[N:40])=[CH:37][CH:36]=1.[CH3:43][C:44]([CH3:51])([CH2:49]O)[C:45]([O:47][CH3:48])=[O:46]>C1(C)C=CC=CC=1>[CH3:48][O:47][C:45](=[O:46])[C:44]([CH3:51])([CH3:49])[CH2:43][O:34][C:35]1[CH:42]=[CH:41][C:38]([C:39]#[N:40])=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
CC(C(=O)OC)(CO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 30 min at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
The solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(COC1=CC=C(C=C1)C#N)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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